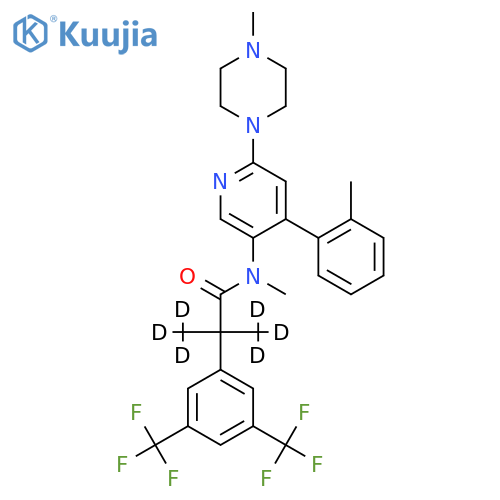Cas no 2070015-31-3 (Netupitant-d)

Netupitant-d structure
商品名:Netupitant-d
Netupitant-d 化学的及び物理的性質
名前と識別子
-
- Netupitant D6
- 2-[3,5-bis(trifluoromethyl)phenyl]-3,3,3-trideuterio-N-methyl-N-[4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridin-3-yl]-2-(trideuteriomethyl)propanamide
- Netupitant-d
- AKOS040733846
- 2070015-31-3
- 2-[3,5-Bis(trifluoromethyl)phenyl]-N-[6-(4-methylpiperazin-1-yl)-4-o-tolylpyridin-3-yl]-N-methylisobutyramide-d6; Ro 67-31898/000-d6
- F85156
- Netupitant-d6
- MS-30461
- HY-16346S
- N,a,a-Trimethyl-N-[4-(2-methylphenyl)-6-(4-methyl-1-piperazinyl)-3-pyridinyl]-3,5-bis(trifluoromethyl)-benzeneacetamide-d6;
- T12210
-
- インチ: 1S/C30H32F6N4O/c1-19-8-6-7-9-23(19)24-17-26(40-12-10-38(4)11-13-40)37-18-25(24)39(5)27(41)28(2,3)20-14-21(29(31,32)33)16-22(15-20)30(34,35)36/h6-9,14-18H,10-13H2,1-5H3/i2D3,3D3
- InChIKey: WAXQNWCZJDTGBU-XERRXZQWSA-N
- ほほえんだ: FC(C1C=C(C(F)(F)F)C=C(C=1)C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C(N(C)C1=CN=C(C=C1C1C=CC=CC=1C)N1CCN(C)CC1)=O)(F)F
計算された属性
- せいみつぶんしりょう: 584.28569111g/mol
- どういたいしつりょう: 584.28569111g/mol
- 同位体原子数: 6
- 水素結合ドナー数: 0
- 水素結合受容体数: 10
- 重原子数: 41
- 回転可能化学結合数: 5
- 複雑さ: 865
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6.8
- トポロジー分子極性表面積: 39.7
Netupitant-d 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-4118-1mg |
Netupitant-d6 |
2070015-31-3 | >98.0% | 1mg |
$456.0 | 2022-04-27 | |
| Key Organics Ltd | MS-30461-1mg |
Netupitant-d6 |
2070015-31-3 | >97% | 1mg |
£749.69 | 2025-02-09 | |
| MedChemExpress | HY-16346S-1mg |
Netupitant-d |
2070015-31-3 | 1mg |
¥3800 | 2024-04-19 | ||
| A2B Chem LLC | AX64145-1mg |
Netupitant D6 |
2070015-31-3 | ≥99% deuterated forms (d1-d6) | 1mg |
$275.00 | 2024-04-20 | |
| 1PlusChem | 1P01EOSX-1mg |
Netupitant D6 |
2070015-31-3 | ≥99% deuterated forms (d1-d6) | 1mg |
$369.00 | 2023-12-19 |
Netupitant-d 関連文献
-
Stephen Caddick RSC Adv., 2013,3, 14975-14978
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
-
Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
-
4. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
2070015-31-3 (Netupitant-d) 関連製品
- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)
- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)
- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)
- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)
- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)
- 393835-65-9(5-Amino-N-acetyltryptamine)
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:2070015-31-3)Netupitant-d

清らかである:99%
はかる:1mg
価格 ($):829.0